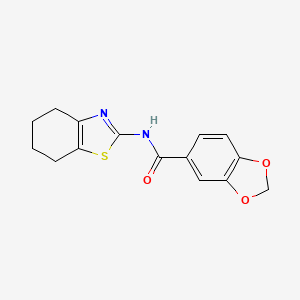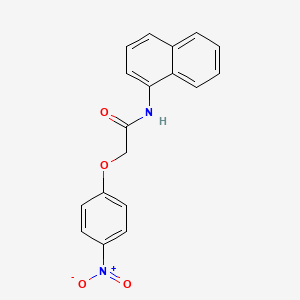![molecular formula C12H17N3O3 B5763473 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is highly reactive and has been found to have a number of interesting properties that make it useful for a variety of applications. In
作用機序
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is taken up by dopaminergic neurons via the dopamine transporter, where it is then oxidized by monoamine oxidase-B (MAO-B) to form the toxic metabolite 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+. This metabolite then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to ATP depletion and ultimately cell death.
Biochemical and Physiological Effects:
The primary effect of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is the selective destruction of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has also been found to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
実験室実験の利点と制限
One of the main advantages of using 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying Parkinson's disease. However, 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ is also highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which limits its usefulness for certain types of experiments.
将来の方向性
There are a number of future directions for research on 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+. One area of interest is the development of new treatments for Parkinson's disease that target the specific mechanisms underlying dopaminergic neuron degeneration. Another area of research is the use of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ as a tool for studying the blood-brain barrier and the transport of neurotoxins across this barrier. Finally, there is interest in exploring the potential use of 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ in other areas of scientific research, such as cancer biology and drug discovery.
合成法
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ can be synthesized using a number of different methods, including the oxidation of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with potassium permanganate. This reaction produces 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ as a yellow crystalline solid with a melting point of 215-216°C. Other methods for synthesizing 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ include the reaction of 4-nitrobenzaldehyde with N-methylpiperazine, followed by reduction with sodium borohydride.
科学的研究の応用
4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has been extensively studied for its potential use in scientific research. It has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease. 4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol+ has also been used to study the transport of neurotoxins across the blood-brain barrier, as well as the mechanisms underlying the neurodegenerative process.
特性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-2-3-12(16)11(8-10)15(17)18/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWBEOHGAFFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)



![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)


![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)

